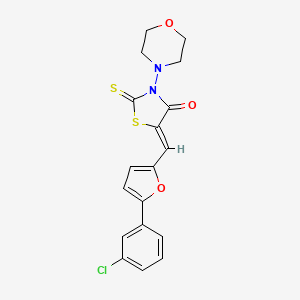
(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15ClN2O3S2 and its molecular weight is 406.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-5-((5-(3-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis, structure, and potential mechanisms of action will also be discussed.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H15ClN2O3S2 |
| Molecular Weight | 406.9 g/mol |
| CAS Number | 875285-84-0 |
The structure features a thiazolidinone core with a morpholine ring and a furan substituent, which contributes to its biological activity.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit moderate to strong antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with varying degrees of potency .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example, thiazolidinone derivatives have demonstrated significant cytotoxic effects against human cancer cell lines in vitro .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for several key enzymes involved in disease processes. Notably, it has been reported to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, its derivatives have shown strong urease inhibitory activity, which is crucial for managing urinary tract infections .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and other metabolic pathways, leading to bacterial death.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways via mitochondrial dysfunction and caspase activation.
- Binding Interactions : Molecular docking studies suggest that it interacts with specific amino acids in target proteins, influencing their activity .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Studies : A series of thiazolidinone derivatives were tested against multiple bacterial strains, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/mL .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could reduce viability in cancer cell lines by over 70% at concentrations as low as 10 µM .
- Enzyme Kinetics : Kinetic studies on AChE inhibition revealed IC50 values indicating potent inhibition comparable to established drugs used in clinical settings .
Properties
IUPAC Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c19-13-3-1-2-12(10-13)15-5-4-14(24-15)11-16-17(22)21(18(25)26-16)20-6-8-23-9-7-20/h1-5,10-11H,6-9H2/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBENCLTWYWTQ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














